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Introduction
The isolation of high-purity, high-molecular-weight deoxyribonucleic acid (DNA) from plant

tissues is a critical first step for a wide range of molecular biology applications, including PCR,

qPCR, sequencing, and genotyping. Plant tissues, however, present unique challenges due to

the presence of a rigid cell wall and high concentrations of secondary metabolites such as

polysaccharides and polyphenols. These compounds can co-precipitate with DNA, inhibiting

downstream enzymatic reactions. The Hexadecyltrimethylammonium Bromide (CTAB) method

is a robust and widely adopted protocol that effectively addresses these challenges.

CTAB is a cationic detergent that facilitates the lysis of cell membranes and forms complexes

with proteins and polysaccharides, allowing for their separation from the DNA.[1][2] In a high-

salt buffer, CTAB precipitates polysaccharides while DNA remains in solution. Subsequent

purification steps involving organic solvents and alcohol precipitation yield DNA of sufficient

quality for even the most sensitive molecular applications.[2][3] This application note provides a

detailed protocol for the CTAB-based extraction of genomic DNA from various plant tissues.
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The efficiency of the CTAB protocol can vary depending on the plant species and tissue type.

The following table summarizes typical DNA yields and purity metrics obtained from various

plant species using the CTAB method.

Plant Species Tissue Type
DNA Yield
(µg/mg of
tissue)

A260/A280
Ratio

A260/A230
Ratio

Petunia hybrida Buds 0.897 ~1.8 Not Reported

Petunia hybrida Leaves 0.581 ~1.8 Not Reported

Sorghum bicolor Leaves 1.5 1.85 2.46

Gossypium

hirsutum (Cotton)
Leaves 1.0 1.85 2.25

Zea mays

(Maize)
Leaves 2.6 1.81 2.48

Triticum

aestivum

(Wheat)

Leaves 2.5 1.85 2.46

Nicotiana

tabacum

(Tobacco)

Leaves 4.7 1.87 2.62

Pinus sp. (Pine) Needles 1.1 1.78 2.71

Note: DNA yield and purity can be influenced by factors such as the age of the plant material,

storage conditions, and minor variations in the protocol.
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Start: Plant Tissue Sample

Grind tissue to a fine powder
in liquid nitrogen

Add pre-warmed CTAB
Extraction Buffer and incubate at 65°C

Add Chloroform:Isoamyl Alcohol (24:1)
and centrifuge to separate phases

Transfer the upper
aqueous phase to a new tube

Precipitate DNA with
ice-cold isopropanol

Centrifuge to pellet DNA

Wash DNA pellet with
70% ethanol

Air-dry the DNA pellet

Resuspend DNA in TE buffer
or nuclease-free water

End: Purified Genomic DNA

Click to download full resolution via product page

Caption: Workflow for CTAB-based genomic DNA extraction from plant tissue.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1246663?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1246663?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Materials and Reagents

CTAB Extraction Buffer:

2% (w/v) CTAB (Hexadecyltrimethylammonium bromide)

100 mM Tris-HCl (pH 8.0)

20 mM EDTA (pH 8.0)

1.4 M NaCl

1% (w/v) Polyvinylpyrrolidone (PVP) (optional, but recommended for plants with high

phenolic content)

Add 0.2% (v/v) β-mercaptoethanol to the required volume of buffer just before use.

Chloroform:Isoamyl alcohol (24:1, v/v)

Isopropanol (ice-cold)

70% Ethanol (ice-cold)

TE (Tris-EDTA) buffer (10 mM Tris-HCl, pH 8.0; 1 mM EDTA, pH 8.0) or nuclease-free water

RNase A (10 mg/mL)

Liquid nitrogen

Mortar and pestle

Microcentrifuge tubes (1.5 mL or 2.0 mL)

Water bath or heating block

Microcentrifuge

Vortex mixer
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Step-by-Step Protocol
Tissue Preparation: a. Weigh approximately 100-200 mg of fresh or frozen plant tissue. b.

Freeze the tissue with liquid nitrogen in a pre-chilled mortar. c. Grind the tissue to a fine

powder using a pestle. It is crucial to prevent the tissue from thawing during this process.

Lysis: a. Transfer the powdered tissue to a 2.0 mL microcentrifuge tube. b. Add 1 mL of pre-

warmed (65°C) CTAB Extraction Buffer (with β-mercaptoethanol added). c. Vortex vigorously

for 30 seconds to mix thoroughly. d. Incubate the tube in a water bath at 65°C for 30-60

minutes. Mix by inverting the tube every 10-15 minutes.

Purification: a. After incubation, allow the tube to cool to room temperature for a few minutes.

b. Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1). c. Mix by inverting the

tube for 5-10 minutes to form an emulsion. d. Centrifuge at 12,000 x g for 10 minutes at

room temperature to separate the phases. e. Carefully transfer the upper aqueous phase to

a new, clean microcentrifuge tube. Avoid disturbing the interface.

Precipitation: a. Add 0.7 volumes of ice-cold isopropanol to the aqueous phase. b. Mix gently

by inverting the tube until a white, stringy DNA precipitate is visible. c. Incubate at -20°C for

at least 30 minutes to enhance precipitation.

Pelleting and Washing: a. Centrifuge at 12,000 x g for 10 minutes to pellet the DNA. b.

Carefully decant the supernatant without disturbing the pellet. c. Add 1 mL of ice-cold 70%

ethanol to wash the pellet. d. Centrifuge at 12,000 x g for 5 minutes. e. Carefully decant the

ethanol. Repeat the wash step if necessary.

Drying and Resuspension: a. After the final wash, remove as much ethanol as possible with

a pipette. b. Air-dry the pellet for 10-15 minutes at room temperature. Do not over-dry the

pellet, as this can make it difficult to dissolve. c. Resuspend the DNA pellet in 50-100 µL of

TE buffer or nuclease-free water. d. To aid in resuspension, incubate at 65°C for 10 minutes

with gentle flicking. e. (Optional) Add 1 µL of RNase A (10 mg/mL) and incubate at 37°C for

30 minutes to remove any contaminating RNA.

Storage: a. Store the purified DNA at -20°C for long-term use.
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The CTAB method for plant DNA extraction is a reliable and cost-effective technique for

obtaining high-quality genomic DNA from a wide variety of plant species.[2] Its effectiveness in

removing common inhibitors like polysaccharides and polyphenols makes it particularly suitable

for challenging plant materials.[1] The protocol provided in this application note can be adapted

and optimized for specific plant tissues to ensure the best possible results for downstream

molecular analyses.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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